molecular formula C11H10ClN5OS3 B11369172 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11369172
M. Wt: 359.9 g/mol
InChI Key: XNTZQQGWXZFBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring substituted with a carboxamide group, a thiadiazole ring, and various sulfur-containing substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Substitution Reactions: The thiadiazole-2-thiol can then be reacted with methyl iodide to introduce the methylsulfanyl group.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloro-4,6-diaminopyrimidine with allyl bromide to introduce the prop-2-en-1-ylsulfanyl group.

    Coupling Reactions: Finally, the thiadiazole and pyrimidine rings can be coupled together using appropriate coupling agents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur-containing groups in the compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include ammonia, primary and secondary amines, and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may have potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. The presence of the thiadiazole and pyrimidine rings suggests that it may have antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its sulfur-containing groups may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is not well understood. based on its structure, it is likely to interact with various molecular targets such as enzymes or receptors. The thiadiazole and pyrimidine rings may allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups. The presence of both the thiadiazole and pyrimidine rings, along with the sulfur-containing substituents, gives it unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C11H10ClN5OS3

Molecular Weight

359.9 g/mol

IUPAC Name

5-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C11H10ClN5OS3/c1-3-4-20-9-13-5-6(12)7(14-9)8(18)15-10-16-17-11(19-2)21-10/h3,5H,1,4H2,2H3,(H,15,16,18)

InChI Key

XNTZQQGWXZFBHY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.